molecular formula C10H18ClN5O2 B6324077 {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid CAS No. 1211452-25-3

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid

Cat. No.: B6324077
CAS No.: 1211452-25-3
M. Wt: 275.73 g/mol
InChI Key: BXOATJZYCWZXNP-UHFFFAOYSA-N
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Description

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid is a complex organic compound that features a piperidine ring, a tetrazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine derivative One common method involves the alkylation of piperidine with a suitable alkyl halide to introduce the methyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and cyclization steps, as well as the use of high-pressure reactors for the carboxylation step. Additionally, purification methods such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form a piperidone derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The methyl group on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Piperidone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the tetrazole ring can bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and piperidone share the piperidine ring structure.

    Tetrazole derivatives: Compounds such as tetrazole and tetrazole-based drugs share the tetrazole ring structure.

Uniqueness

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid is unique due to the combination of the piperidine and tetrazole rings with the acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOATJZYCWZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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